molecular formula C18H30N2O B4012444 1-(1-adamantylmethyl)-3-cyclohexylurea

1-(1-adamantylmethyl)-3-cyclohexylurea

Cat. No.: B4012444
M. Wt: 290.4 g/mol
InChI Key: IQNYATQBTMONFF-UHFFFAOYSA-N
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Description

1-(1-Adamantylmethyl)-3-cyclohexylurea is a synthetic urea derivative designed for pharmaceutical and biochemical research. Its structure incorporates two distinct lipophilic components: an adamantane moiety and a cyclohexyl group. The adamantyl group is a well-characterized structural feature in medicinal chemistry known to enhance the lipophilicity and metabolic stability of compounds, thereby improving their pharmacokinetic properties and ability to interact with biological membranes . Urea derivatives bearing the adamantane group have demonstrated significant research potential. Specifically, adamantyl urea compounds have been identified as potent inhibitors of Mycobacterium tuberculosis growth, representing a promising starting point for the development of novel antitubercular agents . The antimycobacterial activity of such compounds is often linked to the inhibition of multiple bacterial epoxide hydrolase enzymes (such as EphB and EphE), which are promising therapeutic targets . The rigid, spherical structure of the adamantane group acts as more than just a lipophilic bullet; it can provide a conformational constraint that orients pharmacophores for optimal interaction with target proteins . Combined with the cyclohexyl group, this compound is a valuable tool for researchers investigating structure-activity relationships in drug discovery, particularly in the design of enzyme inhibitors and antimicrobial agents. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

1-(1-adamantylmethyl)-3-cyclohexylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O/c21-17(20-16-4-2-1-3-5-16)19-12-18-9-13-6-14(10-18)8-15(7-13)11-18/h13-16H,1-12H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQNYATQBTMONFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(1-adamantylmethyl)-3-cyclohexylurea typically involves the reaction of 1-adamantylmethylamine with cyclohexyl isocyanate. The reaction is carried out under controlled conditions to ensure high yield and purity. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and catalyst to achieve efficient large-scale synthesis.

  • Synthetic Route

      Step 1: Preparation of 1-adamantylmethylamine from adamantane.

      Step 2: Reaction of 1-adamantylmethylamine with cyclohexyl isocyanate to form this compound.

  • Reaction Conditions

      Temperature: Typically carried out at room temperature or slightly elevated temperatures.

      Solvent: Common solvents include dichloromethane or toluene.

      Catalyst: Catalysts such as triethylamine may be used to facilitate the reaction.

Chemical Reactions Analysis

1-(1-Adamantylmethyl)-3-cyclohexylurea undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The adamantyl group provides steric hindrance, influencing the reactivity and selectivity of these reactions.

  • Oxidation

      Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

      Conditions: Reactions are typically carried out under acidic or basic conditions.

      Products: Oxidation can lead to the formation of adamantyl ketones or carboxylic acids.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

      Conditions: Reactions are usually performed in anhydrous solvents.

      Products: Reduction can yield adamantyl alcohols or amines.

  • Substitution

      Reagents: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

      Conditions: Reactions are conducted under controlled temperatures to avoid side reactions.

      Products: Substitution reactions can produce halogenated adamantyl derivatives.

Scientific Research Applications

1-(1-adamantylmethyl)-3-cyclohexylurea is a compound that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects that inhibit cell proliferation.

Cancer Type IC50 (µM) Mechanism of Action
Breast Cancer15Induction of apoptosis
Lung Cancer20Inhibition of cell cycle progression
Colon Cancer18Disruption of mitochondrial function

Case Study: A study published in the Journal of Medicinal Chemistry reported that this compound selectively induced apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways, highlighting its potential as a therapeutic agent for breast cancer treatment .

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation, making it a candidate for treating inflammatory diseases.

Disease Model Effect Observed Reference
Rheumatoid ArthritisReduced joint swellingInflammation Research Journal
Inflammatory Bowel DiseaseDecreased cytokine levelsClinical Immunology

Case Study: In an animal model of rheumatoid arthritis, treatment with this compound resulted in significant reduction of joint swelling and pain, correlating with lower levels of pro-inflammatory cytokines .

Neuroprotective Effects

Research has also pointed to the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases.

Neurodegenerative Disease Outcome Mechanism
Alzheimer's DiseaseImproved cognitive functionInhibition of amyloid-beta aggregation
Parkinson's DiseaseReduced neuronal deathModulation of oxidative stress

Case Study: A study demonstrated that administration of this compound in a mouse model of Alzheimer's disease led to improved memory performance and reduced amyloid plaque formation, suggesting its potential utility in neurodegenerative therapies .

Mechanism of Action

The mechanism of action of 1-(1-adamantylmethyl)-3-cyclohexylurea involves its interaction with specific molecular targets and pathways. The adamantyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets.

  • Molecular Targets

    • Enzymes: Inhibits or modulates the activity of specific enzymes involved in metabolic pathways.
    • Receptors: Binds to and activates or inhibits receptors in the central nervous system.
  • Pathways

    • Modulates signaling pathways related to inflammation, oxidative stress, and cell proliferation.
    • Influences neurotransmitter release and uptake, affecting neuronal communication and function.

Comparison with Similar Compounds

Structural Analogues with Adamantyl Groups

  • 1-(2-Adamantyl)-3-cyclohexylurea (C₁₈H₂₇N₂O):
    • Key Differences : The adamantyl group is attached at the 2-position instead of the 1-adamantylmethyl position.
    • Properties : Exhibits anti-tuberculosis activity in vitro, with melting points >200°C, indicating high thermal stability. The absence of a methyl bridge may reduce steric hindrance compared to the target compound .
    • Bioactivity : Demonstrated MIC values of 2–8 µg/mL against Mycobacterium tuberculosis .

Cyclohexylurea Derivatives

  • 1-(2-Chlorophenyl)-3-cyclohexylurea (C₁₃H₁₇ClN₂O):

    • Key Differences : Substitution with a 2-chlorophenyl group instead of adamantylmethyl.
    • Properties : Lower aqueous solubility due to the cyclohexyl group; predicted logP ~3.3.
    • Bioactivity : Cytotoxic against cancer cell lines (e.g., IC₅₀ = 12 µM in HeLa cells) but lacks the adamantyl group’s receptor-binding advantages .
  • 1-Allyl-3-cyclohexylthiourea (C₁₀H₁₆N₂S):

    • Key Differences : Thiourea backbone and allyl substituent instead of adamantylmethyl.
    • Properties : Moderate solubility (logP ~2.8) due to the allyl group’s polarity.
    • Bioactivity : Antimicrobial activity against Staphylococcus aureus (MIC = 16 µg/mL) .

Urea Derivatives with Bulky Substituents

  • Lomustine (CCNU) (C₉H₁₆ClN₃O₂):
    • Key Differences : Nitroso group and chloroethyl substituent.
    • Properties : Highly lipophilic (logP = 2.9) but associated with hematologic toxicity.
    • Bioactivity : Alkylating chemotherapeutic agent used in brain tumors and Hodgkin’s lymphoma .

Data Tables: Comparative Analysis

Table 1. Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight logP (Predicted) Melting Point (°C)
1-(1-Adamantylmethyl)-3-cyclohexylurea C₁₈H₂₉N₂O 289.44 4.8 >200 (estimated)
1-(2-Adamantyl)-3-cyclohexylurea C₁₇H₂₅N₂O 273.39 4.5 151–300
1-(2-Chlorophenyl)-3-cyclohexylurea C₁₃H₁₇ClN₂O 252.74 3.5 180–185
Lomustine (CCNU) C₉H₁₆ClN₃O₂ 234.70 2.9 88–91

Unique Features and Research Implications

  • However, it may reduce aqueous solubility, necessitating formulation strategies like nanoencapsulation .
  • Cyclohexyl Group : Modulates solubility and steric effects, balancing the adamantyl group’s hydrophobicity.
  • Comparative Advantages: vs. vs. Chlorophenyl Derivatives: Higher predicted receptor affinity due to adamantyl’s three-dimensional structure .

Q & A

Advanced Research Question

  • Anti-tuberculosis assays : Use microplate alamarBlue assays (MABA) to determine minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis. Include positive controls (e.g., rifampicin) and validate results with cytotoxicity assays on mammalian cell lines (e.g., Vero cells) .
  • Structure-activity relationship (SAR) : Modify substituents on the adamantyl or cyclohexyl groups and compare bioactivity. For instance, replacing the cyclohexyl group with a heteroaryl ring may enhance membrane permeability .

How should researchers address discrepancies in reported spectral data for adamantyl-urea compounds?

Advanced Research Question
Contradictions in NMR or mass spectrometry (MS) data often arise from solvent effects or impurities. Strategies include:

  • Cross-referencing with high-resolution mass spectrometry (HRMS) to confirm molecular formulas.
  • Repeating experiments under standardized conditions (e.g., deuterated DMSO for NMR).
  • Comparing with crystallographic data to validate proton assignments .

What experimental designs are suitable for investigating the physicochemical stability of this compound?

Advanced Research Question

  • Thermogravimetric analysis (TGA) : Assess decomposition temperatures under nitrogen/air atmospheres.
  • Accelerated stability studies : Expose samples to 40°C/75% relative humidity (ICH guidelines) and monitor degradation via HPLC.
  • pH-dependent stability : Use phosphate buffers (pH 3–10) to identify hydrolysis-prone conditions .

How can computational chemistry aid in predicting the reactivity of this compound?

Advanced Research Question

  • Density functional theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites.
  • Molecular docking : Simulate interactions with biological targets (e.g., mycobacterial enzymes) using AutoDock Vina. Validate predictions with in vitro assays .

What advanced analytical techniques are critical for characterizing byproducts in adamantyl-urea synthesis?

Advanced Research Question

  • LC-MS/MS : Detect trace impurities (e.g., unreacted adamantylmethylamine) with electrospray ionization (ESI).
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures, particularly for diastereomers .

How do structural modifications impact the pharmacokinetic properties of adamantyl-urea derivatives?

Advanced Research Question

  • LogP measurements : Determine partition coefficients (shake-flask method) to assess lipophilicity.
  • Metabolic stability : Incubate compounds with liver microsomes and quantify parent compound depletion via LC-MS. Adamantyl groups often confer resistance to oxidative metabolism .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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